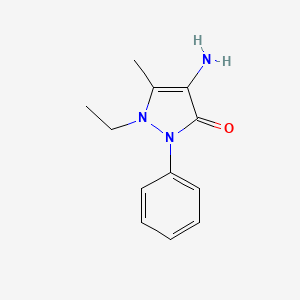

4-Amino-1-ethyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Description

Properties

IUPAC Name |

4-amino-1-ethyl-5-methyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-3-14-9(2)11(13)12(16)15(14)10-7-5-4-6-8-10/h4-8H,3,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCNUBZAROJBQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=O)N1C2=CC=CC=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50556709 | |

| Record name | 4-Amino-1-ethyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114682-26-7 | |

| Record name | 4-Amino-1-ethyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Amino-1-ethyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, a derivative of the pyrazolone class, has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazolone compounds are known for their potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial properties. This article focuses on the biological activity of this specific compound, summarizing key findings from various studies.

- Molecular Formula : C11H14N4O

- Molecular Weight : 218.25 g/mol

- CAS Number : [Not specified in the sources]

1. Anti-inflammatory Activity

Research indicates that pyrazolone derivatives exhibit significant anti-inflammatory effects. A study highlighted the synthesis of various pyrazolone compounds, including 4-Amino-1-ethyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, which showed promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro tests demonstrated that certain derivatives achieved up to 85% inhibition of these cytokines at specific concentrations, indicating strong anti-inflammatory potential .

2. Analgesic Properties

The analgesic effects of pyrazolone derivatives have been well-documented. The compound is believed to act through the inhibition of cyclooxygenase enzymes (COX), which play a critical role in pain and inflammation pathways. Experimental models have shown that this compound can reduce pain responses comparable to established analgesics .

3. Antimicrobial Activity

The antimicrobial properties of 4-Amino-1-ethyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one have been evaluated against various bacterial strains. Studies reported effective inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound's structure appears to enhance its interaction with bacterial cell membranes, leading to increased permeability and bacterial cell death .

Case Study 1: Anti-inflammatory Efficacy

A series of experiments were conducted where the compound was administered to animal models with induced inflammation. Results indicated a dose-dependent reduction in swelling and pain, with optimal doses achieving significant therapeutic effects without notable side effects.

| Dose (mg/kg) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 61 | 76 |

| 20 | 85 | 93 |

Case Study 2: Antimicrobial Testing

In a comparative study against standard antibiotics, the compound was tested for its efficacy against common pathogens. The results showed that it performed comparably to ampicillin and norfloxacin.

| Bacterial Strain | Zone of Inhibition (mm) | Standard Antibiotic |

|---|---|---|

| E. coli | 15 | Ampicillin |

| S. aureus | 18 | Norfloxacin |

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds, including 4-amino-1-ethyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, exhibit notable anti-inflammatory properties. Studies have demonstrated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in the inflammatory response. For instance, compounds synthesized from pyrazole structures have been shown to perform comparably to established anti-inflammatory drugs like diclofenac sodium in various animal models .

Analgesic Effects

The analgesic potential of pyrazole derivatives has been documented extensively. Compounds similar to 4-amino-1-ethyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one have been evaluated in pain models, demonstrating efficacy in reducing pain responses comparable to standard analgesics such as phenylbutazone . This suggests a promising role for these compounds in pain management therapies.

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has garnered attention due to their effectiveness against various bacterial strains. Research has shown that certain derivatives exhibit significant antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus. For example, studies have reported that modifications in the pyrazole structure enhance its antimicrobial efficacy .

Synthesis of Novel Compounds

The versatility of 4-amino-1-ethyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one as a synthetic intermediate allows for the development of new chemical entities with tailored biological activities. Its structure can be modified to create derivatives that target specific biological pathways or enhance desired properties, such as solubility and bioavailability .

Material Science

In addition to its biological applications, pyrazole derivatives are being explored for their potential use in material science. Their unique chemical properties lend themselves to applications in developing new polymers and nanomaterials with specific functionalities .

Case Studies and Research Findings

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural differences among pyrazolone derivatives lie in substituent groups at positions 1, 4, and 3. Below is a comparative analysis:

Key Observations :

- Position 4 Modifications: The amino group in the target compound contrasts with Schiff base derivatives (e.g., Compound 38), which exhibit altered electronic properties due to imine linkages .

- Biological Activity : Benzimidazole hybrids demonstrate higher anti-inflammatory activity (75% edema reduction) than the target compound’s parent scaffold, likely due to enhanced π-π stacking interactions with biological targets .

Tautomerism and Crystallographic Insights

Pyrazolones exhibit keto-enol tautomerism, which influences reactivity and binding modes. X-ray studies of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed a dimeric enol form stabilized by intermolecular hydrogen bonds . The amino group in the target compound may stabilize the keto tautomer, altering hydrogen-bonding patterns compared to hydroxyl-substituted analogs.

Computational and Spectroscopic Data

- DFT Calculations : Pyrazolone analogs (e.g., compounds q, r, t in ) were analyzed using Gaussian 09, revealing planar geometries and electron-deficient aromatic rings conducive to electrophilic interactions .

- NMR Shifts: The target compound’s amino group is expected to produce distinct $ ^1H $ NMR signals (δ 5.5–6.0 ppm for NH2) compared to hydroxyl or Schiff base derivatives (δ 8.0–10.0 ppm for -CH=N-) .

Anti-inflammatory and Analgesic Potential

- Schiff Base Derivatives: 4-APZ-based Schiff bases (e.g., 4-((2-hydroxy-5-nitrobenzylidene)amino)-1,5-dimethyl-2-phenyl-) showed moderate COX-2 inhibition (30–50% at 10 μM) .

- Benzimidazole Hybrids : Achieved 75% edema reduction in carrageenan-induced models, surpassing celecoxib in log P values (indicating better lipid solubility) .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-amino-1-ethyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of β-ketoesters or β-ketonitriles with substituted hydrazines under acidic or neutral conditions, followed by purification steps. The key steps include:

- Formation of hydrazone intermediates from phenylhydrazine derivatives and β-keto compounds.

- Cyclization to form the pyrazolone ring.

- Introduction of substituents such as ethyl and methyl groups at specific ring positions.

This approach is consistent with the preparation of related 5-aminopyrazoles and pyrazolones reported in the literature.

Specific Synthetic Procedure

A representative method adapted from recent literature involves:

- Reactants: β-ketonitrile or β-ketoester (e.g., ethyl acetoacetate), substituted hydrazine (e.g., phenylhydrazine), and acid catalyst (e.g., p-toluenesulfonic acid).

- Solvent: Water or ethanol, sometimes under reflux conditions.

- Reaction Conditions: Reflux for 3–4 hours with monitoring by thin-layer chromatography (TLC).

- Workup: Cooling the reaction mixture, extraction with ethyl acetate, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

- Purification: Flash column chromatography using n-hexane and ethyl acetate as eluents.

This method yields the target 4-amino-substituted pyrazolone as a solid product with high purity and good yield (typically >90%).

Alternative Routes and Catalysts

- Multicomponent one-pot reactions involving ethylacetoacetate, phenylhydrazine, and aldehydes in the presence of catalysts such as Ce-MCM-48 have been reported for related pyrazolone derivatives, offering efficient synthesis with fewer steps.

- Oxidative cyclization using Chloramine-T as an oxidant in glacial acetic acid has been employed for pyrazole derivatives, which may be adapted for pyrazolones.

Reaction Scheme Summary

| Step | Reactants/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | β-Ketonitrile or β-ketoester + substituted hydrazine + PTSA (acid catalyst) in water or ethanol, reflux 3-4 h | Hydrazone intermediate | Monitored by TLC |

| 2 | Cyclization under reflux | 4-Amino-1-ethyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | Purified by flash chromatography |

| 3 | Optional: One-pot multicomponent reaction with Ce-MCM-48 catalyst | Pyrazolone derivative | Alternative efficient route |

Analytical and Characterization Data

- IR Spectroscopy: Characteristic N-H stretching (~3400 cm⁻¹), C=O stretching (~1640 cm⁻¹), and C=N stretching (~1580 cm⁻¹) bands confirm pyrazolone structure.

- NMR Spectroscopy:

- Mass Spectrometry: Molecular ion peak consistent with molecular weight 217.27 g/mol; fragmentation patterns typical for pyrazolone ring cleavage.

- Purity: Typically >95% after chromatographic purification.

Research Findings and Notes on Preparation

- The presence of the 4-amino group in the pyrazolone ring influences reactivity and selectivity during synthesis, often requiring controlled reaction conditions to avoid side reactions.

- The ethyl substitution at N-1 is introduced via the use of ethyl-substituted hydrazines or alkylation post-pyrazolone formation.

- Yields are generally high (>90%) with proper control of reaction time and temperature.

- The compound is stable under standard laboratory conditions and can be stored under inert atmosphere at low temperature to prevent degradation.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | β-Ketonitrile or β-ketoester, phenylhydrazine derivatives |

| Catalyst | p-Toluenesulfonic acid (PTSA), Ce-MCM-48 (alternative) |

| Solvent | Water, ethanol, or acetic acid |

| Temperature | Reflux (80–100 °C) |

| Reaction time | 3–4 hours |

| Purification method | Flash column chromatography (n-hexane/ethyl acetate) |

| Yield | Typically 90–99% |

| Characterization | IR, ^1H NMR, ^13C NMR, MS |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-1-ethyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with condensation reactions between ethyl acetoacetate and phenylhydrazine derivatives under acidic conditions. Optimize parameters (e.g., temperature: 80–100°C, solvent: ethanol/water mixtures, catalysts: H₂SO₄ or acetic acid) using Design of Experiments (DoE) to maximize yield. Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) to remove unreacted precursors .

Q. Which spectroscopic techniques are most reliable for characterizing the purity and structure of this compound?

- Methodological Answer : Combine and NMR to confirm substituent positions and hydrogen bonding patterns (e.g., NH₂ protons at δ 4.5–5.5 ppm). Use IR spectroscopy to identify carbonyl (C=O, ~1650–1700 cm) and amine (N–H, ~3300–3500 cm) groups. Validate purity via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) .

Q. How can crystallographic data be refined to resolve ambiguities in the molecular structure?

- Methodological Answer : Collect single-crystal XRD data using a Bruker APEX-II CCD diffractometer. Process data with SHELXL for refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks. Use ORTEP-3 to visualize thermal ellipsoids and validate bond lengths/angles against DFT-optimized geometries .

Advanced Research Questions

Q. How can contradictions between experimental and computational data (e.g., DFT vs. XRD bond lengths) be resolved?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize the geometry and compare with XRD data. Discrepancies in bond lengths (e.g., C=O stretching) may arise from crystal packing effects or solvent interactions. Use Hirshfeld surface analysis to quantify intermolecular forces influencing the solid-state structure .

Q. What strategies are effective for analyzing and mitigating degradation products in aqueous solutions?

- Methodological Answer : Employ LC-MS to identify degradation impurities (e.g., 4-methylamino derivatives via hydrolysis). Stabilize the compound by buffering solutions at pH 6–7 and storing at 4°C. Validate stability using accelerated aging studies (40°C/75% RH for 6 months) .

Q. How can molecular docking studies guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Dock the compound into target protein active sites (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using AutoDock Vina. Prioritize derivatives with improved binding affinity (ΔG < -8 kcal/mol) and synthesize analogs with substituents at the 4-amino or 5-methyl positions. Validate via MIC assays against bacterial strains .

Q. What crystallographic challenges arise from polymorphism or twinning, and how can they be addressed?

- Methodological Answer : For twinned crystals, use SHELXD for structure solution and refine with TWIN/BASF commands in SHELXL. For polymorphism, screen crystallization conditions (solvents: DMSO, acetone; temperatures: 4°C to 50°C) and characterize via PXRD to identify distinct lattice parameters .

Critical Analysis of Contradictions

- Spectral vs. Crystallographic Data : Discrepancies in NH₂ proton chemical shifts (NMR) vs. hydrogen bond lengths (XRD) suggest solvent-dependent conformational changes. Validate via variable-temperature NMR .

- Bioactivity Variability : Inconsistent MIC values across studies may stem from impurity profiles. Implement orthogonal purity checks (HPLC, elemental analysis) before biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.